2,4,4-Trimethyl-2-pentanol
Overview
Description
2,4,4-Trimethyl-2-pentanol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 904. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies and Toxicology
- Metabolism in Rats : 2,4,4-Trimethyl-2-pentanol is a urinary metabolite in male rats exposed to 2,2,4-trimethylpentane, a compound known for inducing kidney lesions. This metabolite is part of the compound's metabolic pathway and has implications for toxicological studies (Olson et al., 1985).
- Nephrotoxicity and Gender Differences : Research indicates differential metabolism of 2,2,4-trimethylpentane in male and female rats, with this compound being a major metabolite in male kidneys. This finding is significant for understanding gender-specific toxicological effects (Charbonneau et al., 1987).
- Binding Characteristics in Male Rats : this compound has been studied for its binding characteristics to alpha 2u-globulin in male rat kidneys. This interaction is crucial for understanding the compound's role in nephrotoxicity (Borghoff et al., 1991).
Industrial Applications
- Gasoline Component Production : The compound is involved in the synthesis of 2-methoxy-2,4,4-trimethylpentane, a potential gasoline component. Its properties, like low water solubility and high octane value, make it a candidate for fuel applications (Rihko-Struckmann et al., 2004).
- Hydrogenation in Chemical Processing : In the chemical industry, this compound plays a role in the hydrogenation process of isooctenes to isooctane, a key step in refining and chemical synthesis (Lylykangas et al., 2003).
Biofuel Research
- Biofuel Synthesis : It has been explored in the context of biofuel production, specifically in the synthesis of pentanol isomers, which are considered as potential biofuels (Cann & Liao, 2009).
Phase Behavior Studies
- Phase Equilibria Research : The compound's phase behavior in supercritical carbon dioxide has been studied, highlighting its interactions and solubility in different conditions, relevant for industrial separations and chemical engineering processes (Schwarz et al., 2009).
Catalysis and Chemical Reactions
- Catalytic Applications : In catalysis, this compound is involved in hydroformylation reactions, highlighting its reactivity and potential applications in synthesizing various chemical products (Pergola et al., 1997).
Engine Performance and Emissions
- Diesel Engine Fuel Blends : Its role in diesel engine performance when blended with biodiesel and pentanol has been studied, offering insights into its use in next-generation biofuels and their impact on emissions and efficiency (Li et al., 2015).
Mechanism of Action
Target of Action
2,4,4-Trimethyl-2-pentanol is an intermediate formed from the incubation of a Sphingomonas sp. strain with xeno-estrogenic octylphenol
Mode of Action
It is known that it is formed during the degradation of branched octylphenol .
Biochemical Pathways
The compound is part of the biochemical pathway involved in the degradation of octylphenol, a xeno-estrogenic compound . Octylphenol is considered to be the most stable degradation intermediate formed from the corresponding nonionic octylphenol polyethoxylates surfactants during biological wastewater treatment . The formation of this compound, representing the intact alkyl chain as a tertiary alcohol, was observed during this process .
Pharmacokinetics
Its molecular weight is 1302279 , which may influence its absorption and distribution in the body.
Result of Action
It is known that the biotransformation of octylphenol, which results in the formation of this compound, removes the estrogenic potency of octylphenol . This is because it is the phenolic moiety of octylphenol that interacts with the estrogen receptors .
Action Environment
It is known that the compound is formed during the aerobic microbiological transformation of octylphenol . This suggests that oxygen availability may be a factor influencing its formation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4,4-Trimethyl-2-pentanol are not well-studied. It has been identified as an intermediate formed during the incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol
Cellular Effects
It is known to be part of the human exposome
Molecular Mechanism
It is known to be a metabolic intermediate
Metabolic Pathways
This compound is known to be a metabolic intermediate formed from the incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol
Properties
IUPAC Name |
2,4,4-trimethylpentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJHYLAMMJNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219040 | |
Record name | 2,4,4-Trimethyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690-37-9 | |
Record name | 2,4,4-Trimethyl-2-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 690-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,4-Trimethyl-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pentanol, 2,4,4-trimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,4-Trimethyl-2-pentanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDL7YB58P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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